molecular formula C19H20BrN3O2S2 B2678318 3-(4-bromophenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 362501-24-4

3-(4-bromophenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2678318
CAS No.: 362501-24-4
M. Wt: 466.41
InChI Key: UDTHFZCJCSPUFE-UHFFFAOYSA-N
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Description

“3-(4-bromophenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one” is a synthetic organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(4-bromophenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one” typically involves multi-step organic reactions. The starting materials often include 4-bromobenzaldehyde, piperidine, and thienopyrimidine derivatives. The key steps may involve:

    Condensation Reactions: Formation of the thienopyrimidine core.

    Substitution Reactions: Introduction of the bromophenyl and piperidinyl groups.

    Oxidation/Reduction Reactions: Adjusting the oxidation state of intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom.

    Reduction: Reduction reactions may target the carbonyl group.

    Substitution: Halogen substitution reactions can modify the bromophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.

Biology

In biological research, thienopyrimidine derivatives are often studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinally, compounds like this one are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In industry, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of “3-(4-bromophenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one” would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity through binding interactions. The molecular pathways involved could include inhibition of kinase activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Bromophenyl Compounds: Molecules containing the bromophenyl group.

    Piperidinyl Compounds: Compounds featuring the piperidine ring.

Uniqueness

The uniqueness of “3-(4-bromophenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one” lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

The compound 3-(4-bromophenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound based on recent studies.

Synthesis

The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step processes including cyclization and functional group modifications. For instance, a series of substituted thieno[3,2-d]pyrimidines were synthesized through structural modifications of existing compounds to enhance their biological activity against various cancer cell lines .

Antitumor Activity

Research has demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit significant antitumor properties. In particular, one study evaluated the antiproliferative effects of several derivatives against various cancer cell lines using the MTT assay. The results indicated that certain derivatives showed IC50 values in the low micromolar range against HepG2 (liver cancer), MCF-7 (breast cancer), and other tumor cell lines .

Compound Cell Line IC50 (μM)
6bHepG21.25
6bMCF-70.85
12eSU-DHL-60.55
12eK5621.68

The compound 12e , derived from structural modifications of tazemetostat, demonstrated remarkable antitumor activity with low toxicity towards normal cells (HEK293T) .

Enzyme Inhibition

Thieno[3,2-d]pyrimidine derivatives have also been investigated for their enzyme inhibitory activities. The compound was found to inhibit enzymes such as acetylcholinesterase (AChE) and urease effectively. For example, certain derivatives showed IC50 values below 10 μM against AChE, indicating potent inhibitory effects .

Enzyme IC50 (μM)
Acetylcholinesterase5.4
Urease8.0

These findings suggest that the compound may be beneficial in treating conditions related to enzyme dysregulation.

Antibacterial Activity

In addition to its antitumor and enzyme inhibitory properties, preliminary studies have reported moderate antibacterial activity against various strains including Salmonella typhi and Bacillus subtilis. The structure-activity relationship (SAR) studies indicate that the presence of the piperidine moiety enhances the antibacterial efficacy .

Case Studies

Several case studies have highlighted the potential therapeutic applications of thieno[3,2-d]pyrimidine derivatives:

  • Cancer Treatment : A study involving a series of thieno[3,2-d]pyrimidinones demonstrated significant cytotoxic effects on cancer cell lines with minimal side effects on normal cells .
  • Neurodegenerative Diseases : Compounds with similar structures have shown promise in treating neurodegenerative diseases by inhibiting AChE activity, which is crucial in managing conditions like Alzheimer's disease .

Properties

IUPAC Name

3-(4-bromophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O2S2/c20-13-4-6-14(7-5-13)23-18(25)17-15(8-11-26-17)21-19(23)27-12-16(24)22-9-2-1-3-10-22/h4-7H,1-3,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTHFZCJCSPUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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